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Compound of Interest

Compound Name: (R)-Clevidipine-13C,d3

Cat. No.: B1669171 Get Quote

An In-depth Technical Guide to (R)-Clevidipine-
13C,d3
This technical guide provides a comprehensive overview of the chemical structure, properties,

and analytical applications of (R)-Clevidipine-13C,d3. Given that this compound is a stable

isotope-labeled version of (R)-Clevidipine, this guide also extensively covers the

pharmacological and pharmacokinetic properties of the parent compound, clevidipine, to

provide a thorough context for researchers, scientists, and drug development professionals.

Chemical Structure and Properties
(R)-Clevidipine-13C,d3 is a deuterated and 13C-labeled isotopologue of Clevidipine.[1][2]

Stable isotope-labeled compounds are crucial as internal standards in quantitative bioanalytical

assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for

therapeutic drug monitoring and pharmacokinetic studies.[1][3]

The IUPAC name for a related labeled impurity is 4-(2,3-dichlorophenyl)-2,6-dimethyl-5-

(trideuterio(13C)methoxycarbonyl)-1,4-dihydropyridine-3-carboxylic acid.[4] This suggests the

labeling is on the methoxycarbonyl group.

Chemical Structure of (R)-Clevidipine The chemical structure of the parent compound, (R)-

Clevidipine, is shown below. In (R)-Clevidipine-13C,d3, one carbon atom and three hydrogen

atoms in the methoxycarbonyl group are replaced with their respective stable isotopes.
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Image of the chemical structure of (R)-Clevidipine should be here. (A visual representation

would be included in a final document).

Physicochemical Properties
The following table summarizes the key physicochemical properties of Clevidipine and its

labeled analogue. Most experimental data is available for the unlabeled form.

Property (R)-Clevidipine
(R)-Clevidipine-
13C,d3 (and related
impurities)

Reference(s)

Molecular Formula C₂₁H₂₃Cl₂NO₆
C₁₅¹³CH₁₂D₃Cl₂NO₄

(for a related impurity)
[5],[6]

Molecular Weight 456.3 g/mol
~360.21 g/mol (for a

related impurity)
[5],[6]

IUPAC Name

5-O-

(butanoyloxymethyl)

3-O-methyl (4R)-4-

(2,3-

dichlorophenyl)-2,6-

dimethyl-1,4-

dihydropyridine-3,5-

dicarboxylate

4-(2,3-

dichlorophenyl)-2,6-

dimethyl-5-

(trideuterio(¹³C)metho

xycarbonyl)-1,4-

dihydropyridine-3-

carboxylic acid (for a

related impurity)

[5],[4]

Appearance
White to off-white

powder
Not specified

Solubility
Practically insoluble in

water
Not specified

XLogP3 4.3
3.2 (for a related

impurity)
[5],[4]

Hydrogen Bond Donor

Count
1

2 (for a related

impurity)
[5],[4]

Hydrogen Bond

Acceptor Count
6

5 (for a related

impurity)
[5],[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Clevidipine_-_R
https://www.axios-research.com/clevidipine-impurity-1-13c-d3
https://pubchem.ncbi.nlm.nih.gov/compound/Clevidipine_-_R
https://www.axios-research.com/clevidipine-impurity-1-13c-d3
https://pubchem.ncbi.nlm.nih.gov/compound/Clevidipine_-_R
https://pubchem.ncbi.nlm.nih.gov/compound/Clevidipine-Impurity-24-13C-d3
https://pubchem.ncbi.nlm.nih.gov/compound/Clevidipine_-_R
https://pubchem.ncbi.nlm.nih.gov/compound/Clevidipine-Impurity-24-13C-d3
https://pubchem.ncbi.nlm.nih.gov/compound/Clevidipine_-_R
https://pubchem.ncbi.nlm.nih.gov/compound/Clevidipine-Impurity-24-13C-d3
https://pubchem.ncbi.nlm.nih.gov/compound/Clevidipine_-_R
https://pubchem.ncbi.nlm.nih.gov/compound/Clevidipine-Impurity-24-13C-d3
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669171?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pharmacology and Mechanism of Action of
Clevidipine
Clevidipine is a third-generation dihydropyridine L-type calcium channel blocker.[7][8] It is

characterized by its rapid onset, short duration of action, and high selectivity for vascular

smooth muscle over myocardial tissue.[9][10] This selectivity results in arterial vasodilation and

a reduction in systemic vascular resistance, thereby lowering blood pressure with minimal

impact on cardiac contractility or conduction.[1][9]

The primary mechanism of action involves the inhibition of calcium ion influx through L-type

calcium channels in the smooth muscle cells of the vascular system.[7][11] Under normal

physiological conditions, the influx of calcium ions through these channels triggers a cascade

of events leading to muscle contraction and vasoconstriction.[7] By binding to these channels,

clevidipine reduces the intracellular calcium concentration, leading to smooth muscle relaxation

and vasodilation.[7]

Signaling Pathway
The following diagram illustrates the mechanism of action of clevidipine in vascular smooth

muscle cells.
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Caption: Mechanism of action of Clevidipine.

Pharmacokinetics of Clevidipine
Clevidipine is administered intravenously and exhibits a rapid onset of action, typically within 2

to 4 minutes.[7][11] It has a very short half-life, making it highly titratable for precise blood

pressure control in critical care settings.[7][12]

Parameter Value Reference(s)

Administration Intravenous infusion [11]

Onset of Action 2-4 minutes [7]

Initial Half-life Approximately 1 minute [8][12]

Terminal Half-life Approximately 15 minutes [8][12]

Metabolism

Rapidly hydrolyzed by

esterases in the blood and

extravascular tissues

[7][8]

Metabolites
Inactive carboxylic acid

metabolite (H152/81)
[8]

Protein Binding >99.5% [12]

Excretion
Metabolites excreted in urine

(63-74%) and feces (7-22%)
[11]

The metabolism of clevidipine by ubiquitous esterases is a key feature, as it is independent of

hepatic or renal function, reducing the likelihood of drug-drug interactions and the need for

dose adjustments in patients with liver or kidney impairment.[7][12]

Experimental Protocols
While specific experimental protocols for (R)-Clevidipine-13C,d3 are not publicly available, the

following sections describe generalized methodologies relevant to the synthesis,

characterization, and application of clevidipine and its isotopologues.
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Synthesis and Purification of Clevidipine
The synthesis of clevidipine generally involves multi-step chemical reactions. While specific

patents detail various routes, a general approach is outlined below.[13] The synthesis of (R)-
Clevidipine-13C,d3 would require the use of appropriately labeled starting materials.

General Synthetic Workflow
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Starting Materials (e.g., dichlorobenzaldehyde)

Hantzsch Dihydropyridine Synthesis

Intermediate Formation

Esterification with Chloromethyl Butyrate

Crude Clevidipine

Purification (e.g., Crystallization, Chromatography)

Pure Clevidipine

HPLC Purity Analysis

Click to download full resolution via product page

Caption: General synthetic workflow for Clevidipine.

Purification: Purification of the final product is critical to ensure high purity. Methods often

involve crystallization from solvents like diisopropyl ether.[13] Purity is typically assessed by
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High-Performance Liquid Chromatography (HPLC).[13][14]

In Vitro IC50 Determination for Calcium Channel
Blockade
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in

inhibiting a specific biological or biochemical function. For clevidipine, this would be its ability to

block L-type calcium channels. A common method to determine the IC50 of a calcium channel

blocker is through in-vitro assays using isolated tissues or cells.[15][16]

Experimental Protocol Outline:

Tissue Preparation: Isolate arterial rings (e.g., from rat aorta) and mount them in a tissue

bath containing a physiological salt solution.[16]

Contraction Induction: Induce contraction of the arterial rings with a depolarizing agent like

high-concentration potassium chloride (KCl).[15]

Cumulative Concentration-Response: Add the calcium channel blocker (e.g., clevidipine) in a

cumulative, concentration-dependent manner.[15]

Measurement of Relaxation: Measure the relaxation of the pre-contracted tissue at each

concentration of the drug.

Data Analysis: Plot the percentage of relaxation against the logarithm of the drug

concentration to generate a sigmoidal dose-response curve. The IC50 is the concentration of

the drug that produces 50% of the maximal relaxation.

Workflow for IC50 Determination
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Caption: Workflow for in-vitro IC50 determination.

Pharmacokinetic Study Protocol
Pharmacokinetic studies in humans or animals are essential to understand the absorption,

distribution, metabolism, and excretion (ADME) of a drug.[17] For an intravenously

administered drug like clevidipine, the protocol would involve the following steps.
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Experimental Protocol Outline:

Subject Enrollment: Select healthy volunteers or a relevant patient population.

Drug Administration: Administer the drug via a constant intravenous infusion.[18][19]

Blood Sampling: Collect blood samples at predefined time points during and after the

infusion.[18]

Sample Processing and Analysis: Process the blood samples (e.g., whole blood, plasma)

and quantify the concentration of the parent drug and its major metabolites using a validated

analytical method like LC-MS/MS.[3] (R)-Clevidipine-13C,d3 would be used as an internal

standard in this step.

Pharmacokinetic Modeling: Use the concentration-time data to calculate key

pharmacokinetic parameters such as half-life, volume of distribution, and clearance.[18]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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